

# Desfuroylceftiofur chemical structure and properties

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## Compound of Interest

Compound Name: Desfuroylceftiofur

Cat. No.: B1239554

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## Desfuroylceftiofur: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Desfuroylceftiofur** is the primary and microbiologically active metabolite of ceftiofur, a third-generation cephalosporin antibiotic used extensively in veterinary medicine.[1] Following administration, ceftiofur undergoes rapid metabolism, primarily in the liver and kidneys, where the thioester bond is cleaved by esterases to form **desfuroylceftiofur**. [2][3] This metabolite retains the crucial  $\beta$ -lactam ring structure responsible for its potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. [4][5] This technical guide provides an in-depth overview of the chemical structure, properties, metabolic pathways, and analytical methodologies for **desfuroylceftiofur**.

### Chemical Structure and Properties

**Desfuroylceftiofur** is a complex molecule featuring a  $\beta$ -lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, and an aminothiazole side chain. [1]

### Chemical Identifiers

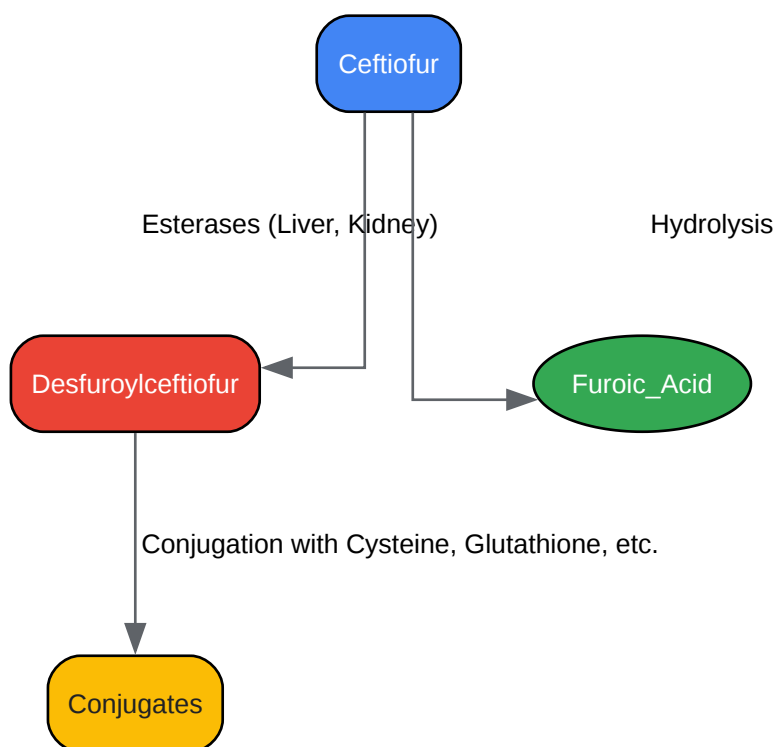
Identifier	Value
IUPAC Name	(6R,7R)-7-[[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[6]
CAS Number	120882-22-6[6]
Molecular Formula	C <sub>14</sub> H <sub>15</sub> N <sub>5</sub> O <sub>5</sub> S <sub>3</sub> [6]
SMILES	<chem>CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O</chem> [6]
InChI	InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1[6]

## Physicochemical Properties

Property	Value
Molecular Weight	429.5 g/mol [6]
Exact Mass	429.02353212 Da[6]
Solubility	Soluble in DMSO, slightly soluble in Methanol. [7]
XLogP3	-1[6]

## Metabolic Pathway of Ceftiofur to Desfuroylceftiofur

Ceftiofur is rapidly transformed into its active metabolite, **desfuroylceftiofur**, through enzymatic action. This metabolite can then form conjugates with various endogenous molecules.

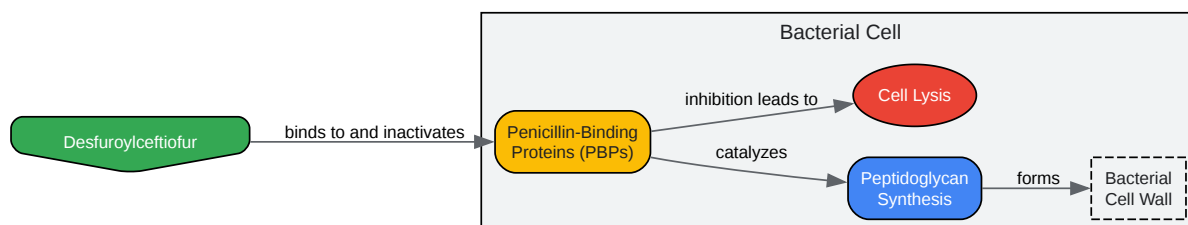


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Metabolic conversion of ceftiofur.

## Mechanism of Action

As a  $\beta$ -lactam antibiotic, **desfuoylceftiofur** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.[3]



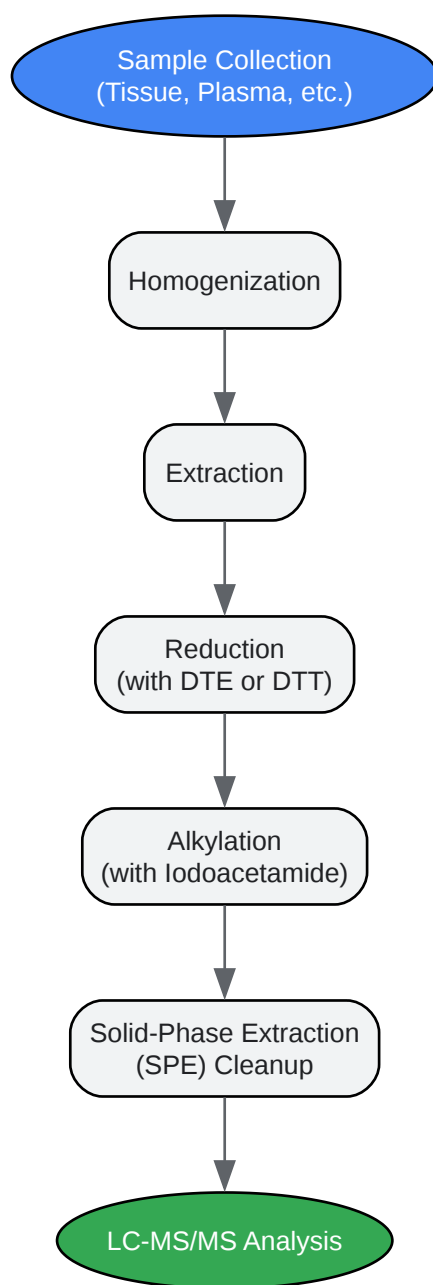
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Inhibition of bacterial cell wall synthesis.

## Experimental Protocols

Accurate quantification of **desfuroylceftiofur** in biological matrices is crucial for pharmacokinetic studies and regulatory monitoring. Due to its instability, **desfuroylceftiofur** is often derivatized to the more stable **desfuroylceftiofur** acetamide (DCA) for analysis.[8]

## General Workflow for Analysis in Biological Samples



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Analytical workflow for **desfuoylceftiofur**.

## Detailed Protocol for LC-MS/MS Analysis of Desfuoylceftiofur Acetamide

This protocol is a composite of methodologies described in the literature for the analysis of **desfuoylceftiofur** in animal tissues.<sup>[4][9][10]</sup>

### 1. Sample Preparation:

- Homogenization: Homogenize 1-2 g of tissue in a suitable buffer.
- Extraction: Extract the homogenate with a phosphate buffer and an organic solvent (e.g., acetonitrile). Centrifuge to separate the layers.[4]
- Reduction: To the aqueous layer, add a solution of dithiothreitol (DTE) or dithioerythritol (DTT) to cleave disulfide bonds of **desfuoylceftiofur** conjugates. Incubate at 50°C for 15 minutes.[4][9] This step liberates the free thiol group of **desfuoylceftiofur**.
- Alkylation: Add a solution of iodoacetamide and incubate in the dark for 30 minutes. This reaction forms the stable **desfuoylceftiofur** acetamide (DCA).[4][9]

### 2. Solid-Phase Extraction (SPE) Cleanup:

- Condition a C18 SPE cartridge with methanol followed by water.[4][9]
- Load the reaction mixture onto the SPE cartridge.
- Wash the cartridge with water to remove interfering substances.
- Elute the DCA with methanol or a mixture of methanol and acetonitrile.[9]
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[9]

### 3. LC-MS/MS Parameters:

The following are typical parameters and may require optimization for specific instruments.

Parameter	Typical Conditions
LC System	Waters Acquity UPLC or equivalent[1]
Mass Spectrometer	Triple quadrupole mass spectrometer[1]
Column	Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) or equivalent[1]
Mobile Phase A	0.005% (v/v) formic acid in water[1]
Mobile Phase B	Acetonitrile[1]
Flow Rate	300 μL/min[1]
Injection Volume	5 μL[1]
Ionization Mode	Positive Electrospray Ionization (ESI+)[10]

#### Gradient Elution Program:

A suitable gradient program should be developed to ensure the separation of **desfuroylceftiofur** acetamide from matrix components. An example of a starting gradient could be 90% Mobile Phase A and 10% Mobile Phase B, with a gradual increase in the proportion of Mobile Phase B over the course of the run.[11]

## Conclusion

**Desfuroylceftiofur** is a critical molecule in the study of the efficacy and safety of the veterinary antibiotic ceftiofur. A thorough understanding of its chemical properties, metabolic fate, and mechanism of action is essential for researchers and drug development professionals. The analytical methods outlined in this guide, particularly the LC-MS/MS protocol for the quantification of its stable derivative, provide a robust framework for the accurate determination of ceftiofur residues in various biological matrices.

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